4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
CAS No.:
Cat. No.: VC16317035
Molecular Formula: C17H15N3O3
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O3 |
|---|---|
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | 6-methoxy-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-23-12-5-6-15-13(8-12)16(21)14(10-19-15)17(22)20-9-11-4-2-3-7-18-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22) |
| Standard InChI Key | SOCFNCQDHNLANG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name 4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide delineates its quinoline backbone substituted with hydroxy (C4), methoxy (C6), and carboxamide (C3) groups. The carboxamide nitrogen is further functionalized with a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₇H₁₅N₃O₃, yielding a molecular weight of 309.32 g/mol .
Stereoelectronic Features
The quinoline core confers aromaticity and planar geometry, while the pyridinylmethyl group introduces steric bulk and hydrogen-bonding capacity. Key structural attributes include:
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Hydroxy group (C4): Enhances solubility via hydrogen bonding and participates in tautomerism.
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Methoxy group (C6): Modulates electronic density and steric interactions, potentially influencing receptor binding .
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Carboxamide linker (C3): Serves as a hydrogen-bond donor/acceptor, critical for target engagement in kinase inhibition .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Core Quinoline Synthesis
The quinoline scaffold is typically constructed via the Skraup or Friedländer reactions. For 6-methoxy-4-hydroxyquinoline precursors, cyclization of substituted anilines with glycerol or ketones under acidic conditions is common . For example, 4-hydroxy-6-methoxyquinoline-3-carboxylic acid can be synthesized by formylation of 3-(4-hydroxy-6-methoxy-2-oxoquinolin-3-yl)-3-oxopropanoic acid using Vilsmeier-Haack reagents .
Carboxamide Formation
Coupling the carboxylic acid intermediate with pyridin-2-ylmethylamine is achieved via activation with carbodiimides (e.g., EDC/HOBt) or through mixed anhydride methods . A representative synthetic route is:
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Quinoline core preparation:
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Carboxylic acid activation:
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Amide coupling:
Table 2: Synthetic Yield Comparison of Analogous Compounds
| Compound Class | Yield Range | Conditions | Reference |
|---|---|---|---|
| N-Phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | 70–88% | NaOEt, reflux | |
| Pyrano[3,2-c]quinoline aldehydes | 65–78% | Vilsmeier-Haack reaction |
Physicochemical and ADMET Profiles
Solubility and Permeability
The hydroxy and carboxamide groups confer moderate aqueous solubility (~50–100 µM), while the methoxy and pyridinyl groups enhance lipophilicity, favoring blood-brain barrier penetration . Predicted LogP values align with orally bioavailable drugs (2.1–3.0) .
Metabolic Stability
Quinoline derivatives undergo hepatic metabolism via CYP3A4/2D6, with potential hydroxylation at C4 or O-demethylation at C6 . The pyridinylmethyl moiety may undergo N-oxidation, necessitating prodrug strategies for improved pharmacokinetics.
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